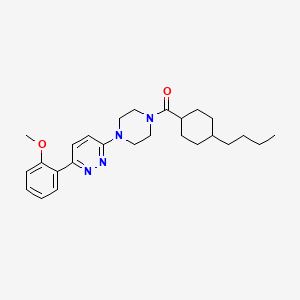
(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Overview
Description
(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition increases the levels of acetylcholine, which is deficient in conditions like Alzheimer’s disease . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is responsible for transmitting neural pulses, and its impairment can lead to cognitive dysfunction . By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels . This can help improve cognitive functions in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . The compound’s inhibition of AChE and BChE may also affect other processes regulated by these enzymes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other substances that may interact with the compound, the pH of the environment, and the temperature
Biochemical Analysis
Biochemical Properties
Related compounds with pyridazinone and piperazine moieties have been studied for their inhibitory effects on acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . These compounds have shown competitive inhibition, suggesting that they may interact with AChE and other similar enzymes .
Cellular Effects
Compounds with similar structures have shown cytotoxic activity against various cancer cell lines . These compounds have been found to induce apoptosis and inhibit tubulin polymerization, affecting cell function .
Molecular Mechanism
Related compounds have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This suggests that this compound may also interact with biomolecules in a similar manner.
Properties
IUPAC Name |
(4-butylcyclohexyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-3-4-7-20-10-12-21(13-11-20)26(31)30-18-16-29(17-19-30)25-15-14-23(27-28-25)22-8-5-6-9-24(22)32-2/h5-6,8-9,14-15,20-21H,3-4,7,10-13,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRCYPGXRNGTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


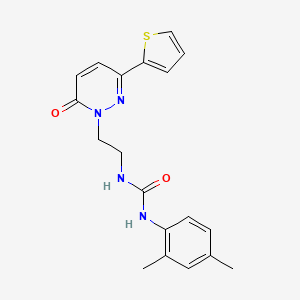
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3208005.png)
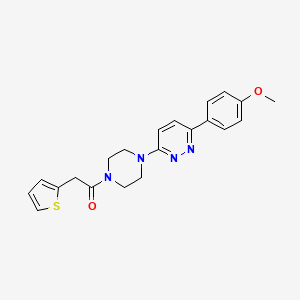
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B3208017.png)
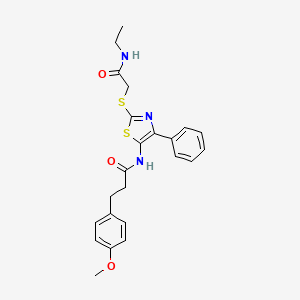
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide](/img/structure/B3208036.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3208041.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide](/img/structure/B3208048.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B3208054.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B3208058.png)
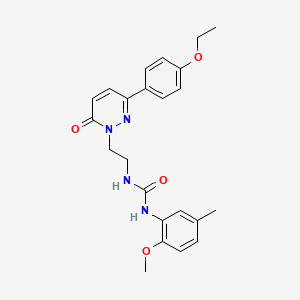
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208074.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3208080.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B3208085.png)
